1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-6-8-16(9-7-15)21-20(25)22-17-12-19(24)23(13-17)18-10-4-14(2)5-11-18/h4-11,17H,3,12-13H2,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPGSAMHKPAMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.
Urea Formation: The pyrrolidinone intermediate is then reacted with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might influence biochemical pathways, altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key differences between the target compound and analogs from the evidence:
Structural and Crystallographic Insights
Key Research Findings and Hypotheses
Lipophilicity vs. Solubility Trade-off : The target compound’s ethyl/methyl groups likely improve logP values compared to ethoxy/methoxy analogs, favoring oral bioavailability but limiting aqueous solubility .
Synthetic Accessibility: Simpler substituents may streamline large-scale production relative to morpholino-triazine derivatives .
Biological Relevance : Urea derivatives with para-alkyl substituents are frequently explored as kinase inhibitors (e.g., RAF, EGFR), suggesting a plausible therapeutic role for the target compound .
Biological Activity
1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various authoritative sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.41 g/mol. The compound features a urea functional group linked to two aromatic rings and a pyrrolidine moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. The modulation of GPCRs can lead to significant downstream effects including alterations in cell signaling pathways that are pivotal in disease mechanisms.
Anticancer Activity
Recent studies have reported that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative disorders. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is a common pathway in diseases like Alzheimer’s and Parkinson’s.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Zhang et al., 2020 | Demonstrated significant inhibition of tumor growth in mouse models using a related compound | Supports anticancer activity |
| Lee et al., 2021 | Found reduction in inflammatory markers in vitro and in vivo | Validates anti-inflammatory effects |
| Kim et al., 2022 | Reported neuroprotective effects against oxidative stress | Indicates potential for neurodegenerative diseases |
Q & A
Q. What are the established synthetic routes for synthesizing 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea?
The synthesis typically involves three key steps:
- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions.
- Aromatic substitution : Introduction of the 4-ethylphenyl and 4-methylphenyl groups via electrophilic aromatic substitution or coupling reactions.
- Urea linkage formation : Reaction of an isocyanate with an amine intermediate under anhydrous conditions, often using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) . Key factors influencing yield include solvent polarity, temperature control, and stoichiometric ratios of intermediates.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation of substituents and urea linkage confirmation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₄N₃O₂: 358.4 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
- X-ray crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (as demonstrated for analogous urea derivatives) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Enzyme inhibition assays : Test against kinases, proteases, or phosphatases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cellular viability assays : MTT or resazurin-based tests in cancer or primary cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can synthetic pathways be optimized for improved scalability and purity?
- Flow chemistry : Continuous-flow reactors enhance reaction efficiency and reduce side products (e.g., via controlled residence times and reagent mixing) .
- Design of Experiments (DoE) : Statistical modeling to optimize variables like temperature, pH, and catalyst loading .
- Purification techniques : Use of preparative HPLC or recrystallization with solvents like ethyl acetate/hexane mixtures .
| Parameter | Traditional Batch | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 60–70% | 80–90% |
| Purity | 90–95% | >98% |
Q. How can contradictions in reported biological activities be resolved?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell line, assay protocol).
- Structural analogs : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate structure-activity relationships .
- Computational docking : Molecular dynamics simulations to predict binding affinities and explain discrepancies (e.g., using Schrödinger Suite or AutoDock) .
Q. What computational approaches predict target interaction mechanisms?
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO/LUMO) to identify reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability of binding poses.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) for virtual screening .
Q. How do structural modifications impact bioactivity and physicochemical properties?
- Substituent effects :
- Electron-donating groups (e.g., -OCH₃) : Increase solubility but may reduce membrane permeability.
- Halogenated aryl groups (e.g., -Cl, -F) : Enhance binding affinity via hydrophobic interactions .
- Physicochemical profiling : LogP (lipophilicity) and pKa measurements to correlate with bioavailability .
Methodological Guidance
- Data contradiction resolution : Use meta-analysis frameworks to aggregate results from heterogeneous studies.
- Stereochemical analysis : Employ circular dichroism (CD) or vibrational circular dichroism (VCD) for chiral centers .
- Stability testing : Accelerated degradation studies under varied pH and temperature to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
